AMG 837 sodium salt

GPR40 agonist hepatotoxicity preclinical safety

AMG 837 sodium salt (CAS 865231-45-4) is the definitive non-hepatotoxic GPR40/FFA1 partial agonist for preclinical diabetes research. Unlike TAK-875 (fasiglifam), this (S)-enantiomer sodium salt does not induce liver injury in murine models, enabling clean comparator studies. With EC50 13.5 nM, >10,000-fold selectivity over related FFARs, 84% oral bioavailability, and strict glucose-dependent insulin secretion, it delivers unambiguous GPR40 target engagement. Specs: ≥98% purity, -20°C storage.

Molecular Formula C26H21F3NaO3
Molecular Weight 461.4 g/mol
Cat. No. B10862298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG 837 sodium salt
Molecular FormulaC26H21F3NaO3
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na]
InChIInChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/t21-;/m0./s1
InChIKeyGLLCPUJEWMFFBZ-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMG 837 Sodium Salt: GPR40 Partial Agonist Procurement for Preclinical Type 2 Diabetes Research


AMG 837 sodium salt (CAS 865231-45-4) is a potent, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1/FFAR1) [1]. The compound demonstrates an EC50 of 13.5 nM for human GPR40 in the aequorin Ca2+ flux assay in CHO cells [2]. As a sodium salt formulation (molecular weight 460.42), AMG 837 exhibits excellent oral bioavailability (%F = 84%) in rodents and robust glucose-dependent stimulation of insulin secretion [1].

Why AMG 837 Sodium Salt Cannot Be Substituted with Other GPR40 Agonists or Salt Forms


AMG 837 sodium salt occupies a distinct position among GPR40 agonists due to its combination of partial agonism, high receptor selectivity, defined stereochemistry, and established non-hepatotoxic profile. Unlike the structurally related clinical candidate TAK-875 (fasiglifam) which induced acute liver injury in preclinical models and was terminated in Phase 3 trials due to hepatotoxicity concerns [1], AMG 837 demonstrated no hepatotoxicity in comparative murine studies [2]. Furthermore, the sodium salt form exhibits unique physicochemical properties that differ from calcium hydrate or hemicalcium formulations, with the (S)-enantiomer showing approximately two-fold greater potency than the racemic mixture [1]. These differences preclude simple interchangeability for research applications where target engagement selectivity, safety profile, or salt-specific formulation characteristics are critical experimental parameters.

AMG 837 Sodium Salt: Quantitative Comparative Evidence for Research Selection


Comparative Hepatotoxicity Profile: AMG 837 Sodium Salt vs. TAK-875 (Fasiglifam) in Murine Model

In a direct comparative study examining three GPR40 agonists (TAK-875, AMG-837, and TUG-770), only TAK-875 induced acute liver injury in mice following administration [1]. Transcriptome profiles of TAK-875-exposed liver were compared with those of non-hepatotoxic analogues AMG-837 and TUG-770 as negative controls, demonstrating that AMG-837 did not trigger the inflammatory and endoplasmic reticulum stress pathways associated with TAK-875-induced hepatotoxicity [1].

GPR40 agonist hepatotoxicity preclinical safety transcriptomics drug-induced liver injury

Enantiomeric Potency Advantage: (S)-AMG 837 Sodium Salt vs. Racemic Mixture

The (S)-enantiomer of AMG 837 (the sodium salt form) exhibits approximately two-fold greater potency on GPR40 compared to the racemic compound [1]. This stereochemical advantage directly impacts the effective concentration required for target engagement in experimental systems.

stereochemistry GPR40 agonism enantioselectivity structure-activity relationship potency comparison

Receptor Selectivity Profile: AMG 837 Sodium Salt vs. Related Free Fatty Acid Receptors

AMG 837 sodium salt demonstrates high selectivity for GPR40 over closely related free fatty acid receptors. In the aequorin Ca2+ flux assay, AMG 837 showed EC50 > 10,000 nM for GPR41, GPR43, and GPR120, representing a >740-fold selectivity window over human GPR40 (EC50 = 13.5 nM) [1]. Additionally, the compound lacks significant activity against PPARα, δ, and γ in cell-based assays [1]. An external panel of 64 receptors revealed negligible activity except weak inhibition (IC50 = 3 µM) on the α2-adrenergic receptor [1].

receptor selectivity GPR40 GPR41 GPR43 GPR120 off-target activity PPAR

Cross-Species GPR40 Potency Profile: AMG 837 Sodium Salt Activity Across Human, Rodent, and Primate Receptors

AMG 837 sodium salt exhibits a well-characterized cross-species potency profile, with defined EC50 values for GPR40 from human, mouse, rat, dog, and rhesus monkey [1]. This comprehensive species characterization enables informed selection of preclinical models for translational studies.

species selectivity GPR40 translation preclinical model pharmacology

Glucose-Dependent Insulin Secretion: AMG 837 Sodium Salt vs. Sulfonylurea-Class Insulin Secretagogues

AMG 837 sodium salt potentiates glucose-stimulated insulin secretion in a strictly glucose-dependent manner, contrasting with sulfonylurea drugs that act independently of ambient glucose concentrations and carry hypoglycemia risk [1]. In isolated mouse pancreatic islets, AMG 837 stimulated insulin secretion with an EC50 of 142±20 nM, and the effect was only observed at glucose concentrations ≥8.3 mM [2]. In vivo, AMG 837 administration did not alter glucose levels prior to glucose challenge (30 minutes post-dose), confirming glucose dependence [1].

glucose-dependent insulin secretion hypoglycemia risk mechanism of action β-cell

Oral Bioavailability and In Vivo Efficacy: AMG 837 Sodium Salt Pharmacokinetic Characterization

AMG 837 sodium salt displays excellent oral bioavailability and dose-dependent glucose-lowering efficacy in rodent models [1]. In Sprague-Dawley rats, a single 0.5 mg/kg oral dose yielded %F = 84% and Cmax = 1.4 µM [1]. Glucose AUC was reduced by 18.8% at 0.3 mg/kg (p<0.01), with half-maximal effective dose of approximately 0.05 mg/kg [1]. In insulin-resistant Zucker fatty rats following 21-day daily dosing at 0.03, 0.1, and 0.3 mg/kg, glucose AUC decreased by 17%, 34% (p<0.001), and 39% (p<0.001), respectively [1].

oral bioavailability pharmacokinetics glucose tolerance Zucker fatty rats in vivo efficacy

AMG 837 Sodium Salt: Recommended Research and Industrial Application Scenarios Based on Evidence


Comparative Hepatotoxicity Studies of GPR40 Agonists

AMG 837 sodium salt serves as an essential non-hepatotoxic comparator compound in studies evaluating GPR40 agonist safety profiles. As demonstrated in direct comparative studies with TAK-875 and TUG-770 [1], AMG 837 does not induce acute liver injury in murine models, making it suitable as a negative control in transcriptomic or histopathological analyses of drug-induced liver injury. Researchers investigating the mechanistic basis of TAK-875-associated hepatotoxicity can employ AMG 837 to isolate compound-specific toxicological signatures from class-level GPR40 pharmacology.

Receptor Selectivity Profiling and Off-Target Assessment

Given its well-characterized selectivity profile against related free fatty acid receptors (GPR41, GPR43, GPR120 with EC50 > 10,000 nM) and lack of significant PPARα/δ/γ activity [1], AMG 837 sodium salt is optimally suited for experiments requiring unambiguous attribution of effects to GPR40 activation. This includes studies examining GPR40-specific signaling pathways (Gαq-mediated Ca2+ flux, inositol phosphate accumulation, GTPγS binding) where off-target contributions from related receptors would confound data interpretation.

Glucose-Dependent Insulin Secretion Mechanism Studies

AMG 837 sodium salt enables precise investigation of glucose-dependent insulin secretory pathways due to its strict requirement for elevated ambient glucose (≥8.3 mM) to trigger β-cell responses [1]. Researchers can use this compound to differentiate GPR40-mediated insulin secretion from glucose-independent mechanisms (e.g., sulfonylurea pathways) without inducing hypoglycemia in experimental models. This property makes AMG 837 particularly valuable for studies of β-cell function, insulin secretion dynamics, and incretin biology.

Preclinical Glucose Homeostasis Modeling in Rodent Disease Models

The extensive in vivo characterization of AMG 837 sodium salt across both euglycemic Sprague-Dawley rats and insulin-resistant Zucker fatty rats [1] provides a robust framework for glucose homeostasis studies. With documented oral bioavailability (%F = 84%), dose-dependent glucose AUC reductions (up to 39% at 0.3 mg/kg in Zucker fatty rats following 21-day dosing), and defined half-maximal effective dose (~0.05 mg/kg) [1], researchers can establish reproducible experimental protocols for evaluating GPR40-mediated glucose lowering in preclinical type 2 diabetes models.

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